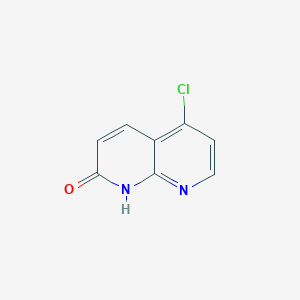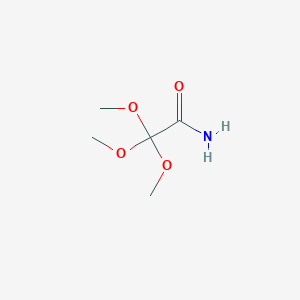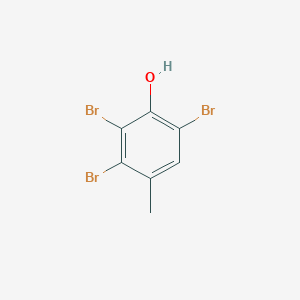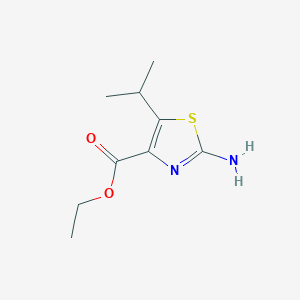![molecular formula C9H13NO B1354634 [4-(2-Aminoethyl)phenyl]methanol CAS No. 64353-30-6](/img/structure/B1354634.png)
[4-(2-Aminoethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Aminoethyl)phenyl]methanol: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol 4-(2-Aminoethyl)benzyl alcohol . This compound is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-(2-Nitroethyl)phenylmethanol: One common method involves the reduction of 4-(2-nitroethyl)phenylmethanol using hydrogen gas in the presence of a palladium catalyst.
Hydrogenation of 4-(2-Cyanoethyl)phenylmethanol: Another method includes the hydrogenation of 4-(2-cyanoethyl)phenylmethanol under high pressure and temperature conditions.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation of 4-(2-nitroethyl)phenylmethanol or 4-(2-cyanoethyl)phenylmethanol using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(2-Aminoethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomarker Research: It is studied as a potential biomarker for certain diseases due to its structural similarity to biologically active compounds.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Aminoethyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical pathways . The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-(2-Aminoethyl)benzylamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness:
Functional Group Diversity: The presence of both an aminoethyl group and a methanol group makes [4-(2-Aminoethyl)phenyl]methanol unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
[4-(2-aminoethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUPJKYBZVMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506361 |
Source


|
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-30-6 |
Source


|
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)









